Amidephrine

説明

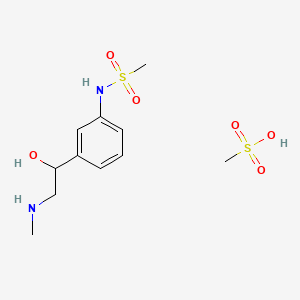

RN given refers to parent cpd without isomeric designation; structure

Structure

3D Structure

特性

IUPAC Name |

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOWHMXTJFZXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862664 | |

| Record name | Amidephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2 | |

| Record name | Amidephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37571-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidephrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidephrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amidephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDEPHRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIDEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIDEPHRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amidephrine: A Technical Guide to a Selective α1-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of amidephrine, a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors. It details the compound's chemical properties, pharmacological profile, downstream signaling mechanisms, and the experimental protocols used for its characterization.

Introduction

This compound is a synthetic sympathomimetic amine belonging to the phenethylamine class of compounds.[1][2] It is a selective α1-adrenergic receptor agonist used therapeutically as a vasoconstrictor and topical nasal decongestant for conditions like allergic rhinitis.[1][3] Marketed under brand names such as Fentrinol, it is typically used as a mesylate salt (amidefrine mesilate).[1] Its primary pharmacological action is mimicking the effects of endogenous catecholamines, like norepinephrine, at α1-adrenoceptors, leading to vasoconstriction and an increase in blood pressure.

Chemical and Physical Properties

This compound is structurally defined as N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide. Its key chemical identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide | |

| CAS Number | 37571-84-9 | |

| Molecular Formula | C10H16N2O3S | |

| Molar Mass | 244.31 g·mol−1 | |

| Synonyms | Amidefrine, MJ-1996, 3-Methylsulfonamidyl-β-hydroxy-N-methylphenethylamine |

Pharmacology and Mechanism of Action

This compound functions through both direct and indirect stimulation of adrenergic receptors. Its primary mechanism involves direct binding to and activation of α1-adrenergic receptors on the smooth muscle cells of blood vessels. This action triggers a cascade of intracellular events characteristic of Gq protein-coupled receptors (GPCRs). Additionally, it can indirectly stimulate the release of endogenous norepinephrine from sympathetic nerve endings, further amplifying the activation of alpha-adrenergic receptors.

Alpha-1 adrenergic receptors consist of three subtypes: α1A, α1B, and α1D. All three subtypes couple to the Gq/11 family of G proteins to activate phospholipase C (PLC). The activation of PLC is the canonical signaling pathway for α1-adrenoceptors.

Upon agonist binding, the following cascade is initiated:

-

The α1-adrenoceptor, a G protein-coupled receptor (GPCR), is activated.

-

The associated heterotrimeric G protein, Gq, is activated.

-

Gq activates Phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

This increase in intracellular calcium is the primary driver of smooth muscle contraction, leading to effects like vasoconstriction. Beyond this primary pathway, α1-adrenoceptor activation can also stimulate other effectors, including phospholipase A2 (PLA2), phospholipase D (PLD), and the mitogen-activated protein kinase (MAPK) pathway.

Receptor Selectivity

This compound is characterized by its selective agonist activity on α1-adrenoceptors with little to no effect on α2-adrenoceptors. Studies conducted on isolated rat vas deferens demonstrated that this compound's contractile effects were competitively inhibited by the α1-selective antagonist prazosin, confirming its action at this receptor type. In the same preparation, it failed to exert any effect on α2-adrenoceptors.

| Parameter | Agonist | Antagonist | Tissue Preparation | Value | Reference |

| pA2 | (-)-Amidephrine | Prazosin | Rat Vas Deferens | 8.19 | |

| pA2 | (-)-Phenylephrine | Prazosin | Rat Vas Deferens | 8.48 | |

| pA2 | (-)-Amidephrine | E-643 (Bunazosin) | Rat Vas Deferens | 8.36 | |

| pA2 | (-)-Phenylephrine | E-643 (Bunazosin) | Rat Vas Deferens | 8.25 | |

| The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Similar pA2 values for prazosin against this compound and the known α1-agonist phenylephrine indicate they act on the same receptor population. |

Experimental Protocols for Characterization

The characterization of a selective α1-agonist like this compound involves a series of standard pharmacological assays to determine its binding affinity, functional potency, and efficacy.

This assay quantifies the affinity of a ligand (this compound) for a specific receptor (e.g., α1A, α1B, α1D). It is typically performed as a competition assay.

Methodology:

-

Membrane Preparation: Cells stably expressing a specific human α1-adrenoceptor subtype are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Competition Binding: A constant concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-prazosin) is incubated with the receptor-containing membranes.

-

Test Compound Addition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

This assay measures the ability of an agonist to activate the receptor and trigger a downstream cellular response, specifically the release of intracellular calcium.

Methodology:

-

Cell Culture: A cell line (e.g., CHO or HEK293) stably or transiently expressing the α1-adrenoceptor subtype of interest is cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca2+.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before different concentrations of this compound are added to the wells to stimulate the receptors.

-

Signal Detection: The instrument continuously monitors the fluorescence intensity in each well. Receptor activation leads to a rapid increase in intracellular Ca2+, causing a transient spike in fluorescence.

-

Data Analysis: The peak fluorescence response is measured for each agonist concentration. The data are normalized and plotted against the log concentration of this compound to generate a concentration-response curve. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined from this curve, indicating the agonist's potency and efficacy, respectively.

This ex vivo method assesses the physiological effect of an agonist on a whole tissue, providing valuable information on its functional activity in a more complex biological system.

Methodology:

-

Tissue Dissection: A smooth muscle-containing tissue, such as the rat thoracic aorta or vas deferens, is carefully dissected and mounted in an organ bath.

-

Organ Bath Setup: The tissue is suspended in a heated, oxygenated physiological salt solution. One end is fixed, and the other is connected to an isometric force transducer to measure muscle contraction.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Cumulative Concentration-Response Curve: this compound is added to the bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

-

Data Recording: The contractile force is recorded at each concentration.

-

Data Analysis: The magnitude of the contraction is plotted against the log concentration of this compound to determine the EC50 and Emax. To confirm the receptor involved, the experiment can be repeated in the presence of a selective antagonist (like prazosin) to generate a rightward shift in the concentration-response curve.

Therapeutic Applications

This compound's primary clinical utility stems from its vasoconstrictive properties mediated by α1-adrenoceptor agonism.

-

Nasal Decongestant: When applied topically, it constricts the dilated blood vessels in the nasal mucosa, reducing blood flow and congestion.

-

Hypotension Management: It is used to manage acute hypotensive states, such as those that can occur during surgery or in cases of septic shock, by increasing peripheral vascular resistance and elevating blood pressure.

Conclusion

This compound is a well-characterized selective α1-adrenergic receptor agonist. Its mechanism of action is centered on the activation of the Gq-PLC-IP3 signaling pathway, leading to increased intracellular calcium and smooth muscle contraction. Its selectivity for the α1-adrenoceptor has been confirmed through functional assays using selective antagonists. The experimental protocols detailed herein represent the standard methodologies for characterizing such compounds in drug discovery and development. This compound serves as both a valuable pharmacological tool for studying α1-adrenoceptor function and a therapeutic agent for conditions requiring vasoconstriction.

References

The Structure-Activity Relationship of Amidephrine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Selective α₁-Adrenergic Receptor Agonist

Abstract

Amidephrine, a selective α₁-adrenergic receptor agonist, has been a subject of interest for its potential therapeutic applications, primarily as a vasoconstrictor and nasal decongestant.[1] Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel, more potent, and selective analogs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related phenylethanolamine derivatives. It delves into the key structural motifs required for α₁-adrenergic receptor agonism, summarizes quantitative data from relevant studies, details essential experimental protocols for compound evaluation, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of adrenergic agonists.

Introduction to this compound and α₁-Adrenergic Receptors

This compound, chemically known as (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide, is a synthetic sympathomimetic amine that exhibits selectivity for the α₁-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, mediating various physiological responses, including smooth muscle contraction, vasoconstriction, and glycogenolysis.[2][3] The α₁-adrenoceptors are subdivided into three subtypes: α₁A, α₁B, and α₁D, each with distinct tissue distribution and physiological roles. This compound's selective agonism at these receptors makes it a valuable pharmacological tool and a lead compound for the development of new therapeutics.

The core structure of this compound belongs to the phenylethanolamine class of compounds. The quintessential pharmacophore for this class of adrenergic agonists consists of a phenyl ring, an ethanolamine side chain, and specific substitutions on both the ring and the nitrogen atom.[4] Variations in these structural features can profoundly influence the compound's affinity, efficacy, and selectivity for different adrenergic receptor subtypes.

Core Structure-Activity Relationships of Phenylethanolamines at α₁-Adrenergic Receptors

The biological activity of this compound and its analogs is dictated by the interplay of several key structural features. The fundamental β-phenylethylamine skeleton is the foundational scaffold for interaction with adrenergic receptors.

Key Structural Determinants for α₁-Agonist Activity:

-

The Phenyl Ring: Substitutions on the aromatic ring are critical for receptor affinity and selectivity. For maximal activity at α- and β-adrenergic receptors, hydroxyl groups at the meta and para positions (a catechol moiety) are generally preferred. However, replacement of these hydroxyls with other groups can confer selectivity. In the case of this compound, the meta-methanesulfonamide group is a key feature.

-

The Ethanolamine Side Chain:

-

β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethylamine side chain is crucial for potent agonist activity. Its presence enhances the affinity of the ligand for the receptor, likely through hydrogen bonding interactions with the receptor's binding pocket.

-

α-Carbon Substitution: Substitution on the α-carbon with small alkyl groups, such as a methyl group, can decrease direct receptor agonist activity but increases the duration of action by conferring resistance to metabolic degradation by monoamine oxidase (MAO).

-

-

The Amino Group:

-

Nature of the Amine: Primary and secondary amines are generally more potent direct-acting agonists than tertiary or quaternary amines.

-

N-Substituent: The size and nature of the substituent on the nitrogen atom significantly impact selectivity between α and β receptors. As the bulk of the N-substituent increases, α-receptor agonist activity tends to decrease while β-receptor activity increases. This compound possesses an N-methyl group, which is consistent with potent α-agonist activity.

-

Quantitative Structure-Activity Relationship Data

Table 1: α-Adrenergic Activity of meta-Substituted Phenylethanolamines

| Compound | R (meta-substituent) | pD₂ | Intrinsic Activity (α) |

| Norepinephrine | OH | 6.87 | 1.00 |

| Phenylephrine | OH | 5.85 | 1.00 |

| Analog 1 | CH₃ | 5.30 | 1.00 |

| Analog 2 | C₂H₅ | 5.22 | 1.00 |

| Analog 3 | i-C₃H₇ | 5.96 | 1.00 |

| Analog 4 | F | 6.22 | 1.00 |

| Analog 5 | Cl | 5.62 | 1.00 |

| Analog 6 | I | 5.30 | 1.00 |

| Analog 7 | COOH | < 4 | - |

| Analog 8 | COOCH₃ | 4.30 | 1.00 |

| Analog 9 (this compound analog) | NHSO₂CH₃ | 5.11 | 1.00 |

Data extracted from Leclerc et al., J Med Chem. 1980;23(7):738-44. pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. Intrinsic activity (α) is relative to norepinephrine.

Table 2: α-Adrenergic Activity of para-Substituted Phenylethanolamines

| Compound | R (para-substituent) | pD₂ | Intrinsic Activity (α) |

| Norepinephrine | OH | 6.87 | 1.00 |

| Octopamine | OH | 4.85 | 1.00 |

| Analog 10 | CH₃ | 4.52 | 1.00 |

| Analog 11 | C₂H₅ | 4.40 | 1.00 |

| Analog 12 | i-C₃H₇ | 4.30 | 1.00 |

| Analog 13 | F | 4.40 | 1.00 |

| Analog 14 | Cl | 4.30 | 1.00 |

| Analog 15 | I | 4.10 | 1.00 |

| Analog 16 | COOH | < 4 | - |

| Analog 17 | COOCH₃ | < 4 | - |

| Analog 18 | NHSO₂CH₃ | 4.15 | 1.00 |

Data extracted from Leclerc et al., J Med Chem. 1980;23(7):738-44.

Analysis of SAR Data:

The data reveals that for this series of phenylethanolamines, a meta-substituent is generally more favorable for α-adrenergic activity than a para-substituent. Notably, the analog with a meta-methylsulfamido group (Analog 9), which is structurally very similar to this compound's methanesulfonamide group, retains full intrinsic activity, although its potency (pD₂) is lower than that of norepinephrine and phenylephrine. This suggests that while the methanesulfonamide group is well-tolerated at the meta position for maintaining efficacy, it may not be optimal for receptor binding affinity compared to a hydroxyl group.

Experimental Protocols

The characterization of this compound and its analogs requires a suite of well-defined experimental protocols to determine their pharmacological properties.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of test compounds for α₁-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the desired human α₁-adrenergic receptor subtype (e.g., α₁A, α₁B, α₁D).

-

Radioligand: A high-affinity α₁-adrenergic receptor antagonist, such as [³H]-prazosin.

-

Non-specific binding control: A high concentration of an unlabeled antagonist, such as phentolamine (10 µM).

-

Test compounds: Serial dilutions of this compound or its analogs.

-

Binding buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add radioligand and cell membranes to the binding buffer.

-

Non-specific Binding: Add radioligand, cell membranes, and the non-specific binding control to the binding buffer.

-

Competitive Binding: Add radioligand, cell membranes, and varying concentrations of the test compound to the binding buffer.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional Assays (e.g., Calcium Mobilization Assay)

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as agonists at α₁-adrenergic receptors.

Materials:

-

A cell line stably expressing the desired α₁-adrenergic receptor subtype and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds: Serial dilutions of this compound or its analogs.

-

A fluorescent plate reader capable of kinetic reading.

Methodology:

-

Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis:

-

Plot the peak fluorescence response against the log concentration of the test compound.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) using non-linear regression.

-

Visualizing Key Processes

α₁-Adrenergic Receptor Signaling Pathway

References

Unraveling the Stereochemistry of a Selective α1-Agonist: A Technical Guide to the Pharmacological Differences Between Amidephrine Enantiomers

For Immediate Release

[City, State] – [Date] – In the realm of adrenergic pharmacology, the principle of stereoselectivity is a cornerstone of drug design and development. Amidephrine, a potent and selective α1-adrenergic receptor agonist, exists as a chiral molecule with two enantiomers: (R)-(-)-Amidephrine and (S)-(+)-Amidephrine. This in-depth technical guide provides a comprehensive analysis of the pharmacological differences between these enantiomers, offering valuable insights for researchers, scientists, and drug development professionals. The guide synthesizes available data, details essential experimental protocols for their characterization, and visualizes the underlying molecular and cellular mechanisms.

Introduction to this compound and Adrenergic Stereoselectivity

This compound is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors, which are critical mediators of smooth muscle contraction, particularly in the vasculature. This selectivity makes it a molecule of interest for conditions requiring vasoconstriction. The presence of a chiral center in its structure gives rise to (R) and (S) enantiomers, which, due to their distinct three-dimensional arrangements, are expected to interact differently with the chiral environment of their biological targets, namely the α1-adrenergic receptors.

The Easson-Stedman hypothesis provides a theoretical framework for understanding these differences, positing that for phenethylamine-based agonists like this compound, the (R)-enantiomer will exhibit significantly higher potency. This is attributed to a more favorable three-point interaction with the receptor binding site.

Quantitative Pharmacological Data

While comprehensive quantitative data for both this compound enantiomers is not extensively available in the public domain, a key study by Buchthal and Jenkinson in 1970, "Effects of isomers of the alpha-agonist this compound on arterial and tracheal muscle in vitro," provides foundational insights. The following tables are structured to present the critical pharmacological parameters that differentiate the enantiomers. Researchers are encouraged to populate these tables with data from future investigations.

Table 1: Adrenergic Receptor Binding Affinities (pKi)

| Enantiomer | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | α2-Adrenergic Receptor | β-Adrenergic Receptor |

| (R)-(-)-Amidephrine | Data not available | Data not available | Data not available | Data not available | Data not available |

| (S)-(+)-Amidephrine | Data not available | Data not available | Data not available | Data not available | Data not available |

| Racemic this compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Functional Potency (pEC50) and Efficacy (Emax)

| Enantiomer | Tissue/Assay | Potency (pEC50) | Efficacy (Emax as % of Phenylephrine) |

| (R)-(-)-Amidephrine | Rabbit Aorta Contraction | Data not available | Data not available |

| (S)-(+)-Amidephrine | Rabbit Aorta Contraction | Data not available | Data not available |

| Racemic this compound | Rabbit Aorta Contraction | Data not available | Data not available |

| (R)-(-)-Amidephrine | Rat Vas Deferens Contraction | Data not available | Data not available |

| (S)-(+)-Amidephrine | Rat Vas Deferens Contraction | Data not available | Data not available |

| Racemic this compound | Rat Vas Deferens Contraction | Data not available | Data not available |

Signaling Pathways of α1-Adrenergic Receptors

Activation of α1-adrenergic receptors by this compound enantiomers initiates a well-defined signaling cascade. The agonist binding promotes a conformational change in the receptor, leading to the activation of the Gq/11 family of G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a primary driver of smooth muscle contraction.

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Experimental Protocols

To elucidate the pharmacological differences between the this compound enantiomers, a series of well-established in vitro assays are required.

Radioligand Binding Assay

This assay is crucial for determining the binding affinity (Ki) of each enantiomer for the α1-adrenergic receptor subtypes.

-

Objective: To quantify the affinity of (R)-(-)-Amidephrine and (S)-(+)-Amidephrine for α1A, α1B, and α1D adrenergic receptors.

-

Materials:

-

Cell membranes from stable cell lines expressing a high density of a single human α1-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Prazosin (a high-affinity, selective α1-antagonist).

-

Non-specific binding control: Phentolamine or unlabeled prazosin at a high concentration.

-

Test compounds: (R)-(-)-Amidephrine and (S)-(+)-Amidephrine at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Incubate the cell membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of the this compound enantiomers.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the concentration of each enantiomer that inhibits 50% of the specific [3H]-Prazosin binding (IC50).

-

Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

In Vitro Functional Assays

These assays measure the biological response to receptor activation, providing data on the potency (EC50) and efficacy (Emax) of the enantiomers.

-

Objective: To determine the potency and efficacy of (R)-(-)-Amidephrine and (S)-(+)-Amidephrine in inducing smooth muscle contraction.

-

Preparation: Isolated tissue preparations such as rabbit aortic rings or rat vas deferens.

-

Methodology:

-

Mount the isolated tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record contractile responses.

-

After an equilibration period, construct cumulative concentration-response curves for each this compound enantiomer.

-

Record the contractile force generated at each concentration.

-

Plot the response against the logarithm of the agonist concentration to determine the EC50 and Emax values.

-

Caption: In Vitro Functional Assay Workflow.

Conclusion

The pharmacological differentiation of this compound enantiomers is a critical endeavor for optimizing its therapeutic potential and minimizing off-target effects. Based on established principles of stereopharmacology, it is anticipated that (R)-(-)-Amidephrine will demonstrate superior affinity and potency as an α1-adrenergic receptor agonist compared to its (S)-(+)-counterpart. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of these differences. A thorough understanding of the stereoselective pharmacology of this compound will pave the way for the development of more refined and effective therapeutic agents targeting the α1-adrenergic system.

Amidephrine in Experimental Models: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a sympathomimetic amine that has been investigated for its pharmacological properties, primarily as a selective α1-adrenergic receptor agonist. This technical guide provides a comprehensive review of the experimental data on this compound, focusing on its effects in various in vitro and in vivo models. The information is presented to facilitate comparison and aid in the design of future studies and drug development programs.

Core Pharmacology: α1-Adrenergic Agonism

This compound's primary mechanism of action is the selective stimulation of α1-adrenergic receptors.[1] This interaction initiates a cascade of intracellular events, leading to physiological responses characteristic of α1-adrenoceptor activation, most notably vasoconstriction.

Signaling Pathway

Activation of α1-adrenergic receptors by an agonist like this compound triggers a well-defined signaling cascade. The receptor is coupled to the Gq class of heterotrimeric G proteins. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response such as smooth muscle contraction.

Quantitative Data from Experimental Models

The following tables summarize the available quantitative data on the effects of this compound in various experimental preparations.

In Vitro Data: Receptor Affinity and Potency

| Preparation | Parameter | Value | Antagonist | Antagonist pA2 | Reference |

| Rat Vas Deferens | Agonist Activity | Selective for α1-adrenoceptors | Prazosin | 8.19 | [1] |

| Rat Vas Deferens | Agonist Activity | Selective for α1-adrenoceptors | E-643 | 8.36 | [1] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.

In Vivo Data: Cardiovascular Effects

| Animal Model | Route of Administration | Dose | Parameter | Change | Reference |

| Anesthetized Dogs | Intracoronary (i.c.) | 100 µg | Heart Rate | +6.2 ± 1.9 bpm | |

| Anesthetized Dogs | Intravenous (i.v.) | Not specified | Vasopressor Molar Potency (this compound:Phenylephrine) | 1:1.9 | |

| Anesthetized Cats | Intravenous (i.v.) | Not specified | Vasopressor Molar Potency (this compound:Phenylephrine) | 1:2.1 | |

| Unanesthetized Rats | Intraperitoneal (i.p.) | Not specified | Vasopressor Molar Potency (this compound:Phenylephrine) | 5.7:1 | |

| Unanesthetized Rats | Oral (p.o.) | Not specified | Vasopressor Molar Potency (this compound:Phenylephrine) | 3.7:1 |

Detailed Experimental Protocols

In Vitro: Isolated Rat Vas Deferens Preparation

This preparation is a classic model for studying the effects of sympathomimetic amines on smooth muscle contraction mediated by α-adrenoceptors.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are carefully dissected and cleared of adhering connective tissue.

-

Organ Bath Setup: The tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

Transducer and Recording: One end of the vas deferens is attached to a fixed point, and the other is connected to an isometric force transducer to record contractile responses.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes) before the start of the experiment.

-

Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath. For antagonist studies, a fixed concentration of the antagonist is added to the bath before the addition of this compound.

-

Data Analysis: The contractile responses are measured and plotted against the logarithm of the agonist concentration. Parameters such as EC50 (the concentration of agonist that produces 50% of the maximal response) and pA2 values for antagonists are calculated.

In Vivo: Cardiovascular Assessment in Anesthetized Animals

This protocol describes a general procedure for evaluating the effects of this compound on cardiovascular parameters such as blood pressure and heart rate in anesthetized animal models (e.g., dogs, rats).

Methodology:

-

Animal Preparation: Animals are fasted overnight with free access to water.

-

Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital, isoflurane). The choice of anesthetic is critical as it can influence cardiovascular reflexes.

-

Surgical Preparation: The trachea may be cannulated to ensure a patent airway. A carotid artery or femoral artery is cannulated for direct measurement of arterial blood pressure. A jugular vein or femoral vein is cannulated for drug administration.

-

Instrumentation: The arterial cannula is connected to a pressure transducer, and the signal is amplified and recorded on a polygraph or digital data acquisition system. Heart rate is typically derived from the blood pressure waveform or an electrocardiogram (ECG).

-

Stabilization: Following surgery, the animal is allowed a stabilization period to ensure that cardiovascular parameters are stable before drug administration.

-

Drug Administration: this compound is administered, often as an intravenous bolus or infusion, at varying doses to construct a dose-response curve.

-

Data Collection and Analysis: Blood pressure and heart rate are continuously monitored and recorded. The changes from baseline are calculated and analyzed to determine the pressor and chronotropic effects of this compound.

Summary and Conclusion

This compound is a potent and selective α1-adrenergic receptor agonist. In vitro studies using the rat vas deferens confirm its activity at α1-adrenoceptors. In vivo studies in various animal models demonstrate its vasopressor effects, leading to an increase in blood pressure. The chronotropic effects of this compound appear to be modest. The detailed signaling pathway and experimental protocols provided in this guide offer a foundation for further research into the pharmacological profile of this compound and its potential therapeutic applications. Further studies are warranted to establish comprehensive dose-response relationships and to determine key pharmacological parameters such as EC50 and pD2 values in a wider range of experimental models.

References

Methodological & Application

Application Notes and Protocols for Amidephrine in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a potent and selective α1-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the activation of α1-adrenoceptors, leading to the contraction of smooth muscle. This makes it a valuable pharmacological tool in isolated organ bath experiments for studying vascular and non-vascular smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for utilizing this compound in common isolated organ bath preparations, including rat thoracic aorta, rat vas deferens, and guinea pig taenia caeci.

Mechanism of Action

This compound selectively binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] Upon activation, the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Signaling Pathway

References

Application Notes and Protocols: Generation of Amidephrine Dose-Response Curves in Isolated Aortic Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a potent and selective α1-adrenergic receptor agonist. Its sympathomimetic properties lead to vasoconstriction, making it a subject of interest in cardiovascular research and drug development for conditions such as hypotension. The isolated aortic ring assay is a classical and robust ex vivo method to characterize the pharmacological activity of vasoactive compounds. This document provides a detailed protocol for generating a cumulative dose-response curve for this compound in isolated rat aortic rings, enabling the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax).

Data Presentation

The following tables summarize the expected quantitative data from a typical this compound dose-response experiment in isolated rat aortic rings. These values are derived from the known pharmacology of α1-adrenergic agonists and comparative data with similar compounds like phenylephrine.

Table 1: Composition of Krebs-Henseleit Physiological Salt Solution

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl₂·2H₂O | 2.5 |

| MgSO₄·7H₂O | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25.0 |

| Glucose | 11.1 |

| EDTA | 0.016 |

Table 2: Example this compound Dose-Response Data in Rat Aortic Rings

| This compound Concentration (M) | Log [this compound] (M) | % of Maximum KCl Response |

| 1.00E-09 | -9.0 | 5 |

| 3.00E-09 | -8.5 | 15 |

| 1.00E-08 | -8.0 | 30 |

| 3.00E-08 | -7.5 | 50 |

| 1.00E-07 | -7.0 | 75 |

| 3.00E-07 | -6.5 | 90 |

| 1.00E-06 | -6.0 | 98 |

| 3.00E-06 | -5.5 | 100 |

Table 3: Key Pharmacological Parameters for this compound in Rat Aortic Rings (Hypothetical Data)

| Parameter | Value |

| EC₅₀ | 3.0 x 10⁻⁸ M |

| pEC₅₀ | 7.52 |

| Eₘₐₓ | 100% of KCl Response |

Experimental Protocols

This section details the methodology for the isolation of rat aortic rings and the subsequent generation of an this compound dose-response curve.

Materials and Reagents

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (see Table 1 for composition)

-

This compound hydrochloride

-

Potassium chloride (KCl)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Surgical instruments (scissors, forceps)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Protocol for Isolation and Preparation of Aortic Rings

-

Animal Euthanasia and Aorta Dissection: Humanely euthanize the rat according to approved institutional animal care and use committee protocols. Make a midline abdominal incision and extend it to the thorax. Carefully dissect and excise the thoracic aorta.

-

Cleaning and Sectioning: Immediately place the isolated aorta in a petri dish containing cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissues. Cut the aorta into rings of approximately 3-4 mm in length.

-

Endothelium Removal (Optional): To study the direct effect on vascular smooth muscle, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick.

-

Mounting the Aortic Rings: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

-

Equilibration: Maintain the organ bath at 37°C and continuously bubble with carbogen gas. Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

Protocol for Generating the this compound Dose-Response Curve

-

Viability Check: After equilibration, contract the aortic rings with a submaximal concentration of KCl (e.g., 60-80 mM) to check for tissue viability. Once a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline.

-

Cumulative Dosing: Once the baseline is stable, add this compound to the organ bath in a cumulative manner. Start with the lowest concentration (e.g., 1 nM) and wait for the contractile response to reach a plateau. Then, add the next concentration without washing out the previous one. Increase the concentration in half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.) until a maximal response is achieved.

-

Data Recording: Continuously record the isometric tension throughout the experiment using a data acquisition system.

-

Data Analysis: Express the contractile response to each this compound concentration as a percentage of the maximal contraction induced by KCl. Plot the percentage of contraction against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 (the molar concentration of an agonist that produces 50% of the maximal response) and Emax (the maximal response) from this curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of this compound in Aortic Smooth Muscle

Caption: this compound-induced vasoconstriction signaling pathway.

Experimental Workflow for this compound Dose-Response Curve Generation

Caption: Workflow for generating an this compound dose-response curve.

Amidephrine Protocol for Primary Smooth Muscle Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a selective α1-adrenergic receptor agonist known to induce smooth muscle cell contraction. This document provides detailed application notes and protocols for utilizing this compound in primary smooth muscle cell culture to study its effects on cellular functions, particularly contraction, proliferation, and migration. The protocols outlined below are essential for researchers in cardiovascular physiology, pharmacology, and drug development investigating the therapeutic potential and cellular mechanisms of α1-adrenoceptor agonists.

Primary vascular smooth muscle cells (VSMCs) are crucial for maintaining vascular tone and are implicated in pathologies such as hypertension and atherosclerosis.[1] this compound, acting on α1-adrenoceptors, triggers a signaling cascade that leads to an increase in intracellular calcium and subsequent cell contraction.[2][3] Understanding the precise protocol for applying this compound and measuring its effects is vital for accurate and reproducible research.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[4] Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.

Quantitative Data

The following tables summarize the quantitative data for this compound and the related α1-adrenergic agonist, phenylephrine. Data for phenylephrine is provided as a reference due to the limited availability of specific quantitative data for this compound in primary vascular smooth muscle cells.

Table 1: this compound Activity

| Parameter | Value | Cell/Tissue Type | Reference |

| Agonist Activity | Selective α1-adrenoceptor agonist | Rat Vas Deferens | [2] |

| Effect on Contraction | Induces contraction | Rat Vas Deferens | |

| IC50 (for reducing 86Rb efflux) | 12 µM (in the presence of atracurium) | Guinea-pig Taenia Caeci |

Table 2: Phenylephrine Pharmacological Data (Reference for this compound)

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (pKi) | |||

| α1A-Adrenergic Receptor | - | Rabbit Penile Arteries | |

| α1B-Adrenergic Receptor | - | Rabbit Penile Arteries | |

| α1D-Adrenergic Receptor | - | Rabbit Penile Arteries | |

| Functional Potency (EC50) | |||

| Contraction | 1.58 x 10⁻⁷ M | Rat Aorta (with endothelium) | |

| Contraction | 5.77 (pEC50) | Rat Thoracic Aorta | |

| Contraction | Not altered by hypoxia | Rat Aorta | |

| Effect on Proliferation | |||

| Proliferation | No direct effect on PDGF-induced proliferation | Human Vascular Smooth Muscle Cells | - |

| Effect on Migration | |||

| Migration | No effect on PDGF-induced migration | Human Vascular Smooth Muscle Cells |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Aortic Smooth Muscle Cells

This protocol describes the enzymatic digestion method for isolating primary vascular smooth muscle cells from a rat aorta.

Materials:

-

Adult rat

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase

-

Soybean Trypsin Inhibitor

-

Hanks' Balanced Salt Solution (HBSS)

-

Sterile surgical instruments

-

Petri dishes

-

70% Ethanol

-

Centrifuge

-

Cell culture flasks/plates

Procedure:

-

Aorta Excision:

-

Euthanize the rat according to approved institutional guidelines.

-

Spray the abdomen with 70% ethanol to sterilize the area.

-

Make a midline incision to expose the thoracic cavity and carefully excise the thoracic aorta.

-

Place the aorta in a sterile petri dish containing cold HBSS.

-

-

Tissue Preparation:

-

Under a dissecting microscope, carefully remove the surrounding adipose and connective tissues (adventitia).

-

Cut the aorta longitudinally to open it and gently scrape the intimal surface with a scalpel blade to remove the endothelium.

-

Cut the remaining medial layer into small pieces (1-2 mm²).

-

-

Enzymatic Digestion:

-

Prepare a digestion solution containing Collagenase Type II (e.g., 1 mg/mL) and Elastase (e.g., 0.25 mg/mL) in serum-free DMEM.

-

Transfer the aortic pieces to a sterile tube containing the digestion solution.

-

Incubate at 37°C in a shaking water bath for 60-90 minutes, or until the tissue is dispersed.

-

Triturate the tissue suspension gently with a pipette every 15-20 minutes to aid digestion.

-

-

Cell Culture:

-

Stop the digestion by adding an equal volume of DMEM containing 10% FBS (the serum inactivates the enzymes).

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in a T25 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days. Cells should reach confluency in 7-14 days.

-

Protocol 2: this compound-Induced Smooth Muscle Cell Contraction Assay

This protocol details how to assess smooth muscle cell contraction in response to this compound treatment using a collagen gel contraction assay.

Materials:

-

Primary smooth muscle cells (passage 2-5)

-

DMEM with 10% FBS

-

Serum-free DMEM

-

This compound stock solution

-

Collagen Type I, rat tail

-

24-well culture plates

-

Digital imaging system and analysis software

Procedure:

-

Cell Preparation:

-

Culture primary smooth muscle cells to 80-90% confluency.

-

Serum-starve the cells for 24 hours in serum-free DMEM prior to the assay to synchronize the cell cycle and reduce baseline contraction.

-

-

Collagen Gel Preparation and Cell Seeding:

-

On ice, mix Collagen Type I solution with 10x PBS and sterile water to a final concentration of 2-3 mg/mL. Neutralize the solution with 1N NaOH.

-

Trypsinize and count the serum-starved smooth muscle cells.

-

Resuspend the cells in the neutralized collagen solution at a density of 2-5 x 10⁵ cells/mL.

-

Dispense 0.5 mL of the cell-collagen suspension into each well of a 24-well plate.

-

Incubate at 37°C for 30-60 minutes to allow the gel to polymerize.

-

-

Contraction Assay:

-

After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.

-

Add 1 mL of serum-free DMEM to each well.

-

Add this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) to the wells. Include a vehicle control (serum-free DMEM alone).

-

Incubate at 37°C and capture images of the gels at regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

-

Data Analysis:

-

Measure the area of the collagen gel in each image using image analysis software (e.g., ImageJ).

-

Calculate the percentage of gel contraction relative to the initial area (time 0).

-

Plot the percentage of contraction against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

Protocol 3: this compound Effect on Smooth Muscle Cell Proliferation (MTT Assay)

This protocol describes the use of an MTT assay to evaluate the effect of this compound on the proliferation of primary smooth muscle cells.

Materials:

-

Primary smooth muscle cells (passage 2-5)

-

96-well culture plates

-

DMEM with 10% FBS

-

Serum-free DMEM

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed primary smooth muscle cells into a 96-well plate at a density of 5,000-10,000 cells/well in DMEM with 10% FBS.

-

Allow the cells to attach and grow for 24 hours.

-

-

Treatment:

-

Serum-starve the cells for 24 hours in serum-free DMEM.

-

Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle control and a positive control (e.g., 10% FBS).

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Plot the percentage of proliferation against the concentration of this compound.

-

Protocol 4: this compound Effect on Smooth Muscle Cell Migration (Wound Healing Assay)

This protocol outlines the wound healing (scratch) assay to assess the effect of this compound on smooth muscle cell migration.

Materials:

-

Primary smooth muscle cells (passage 2-5)

-

6-well culture plates

-

DMEM with 10% FBS

-

Serum-free DMEM

-

This compound stock solution

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding and Monolayer Formation:

-

Seed primary smooth muscle cells into 6-well plates and grow them to full confluency.

-

-

Wound Creation and Treatment:

-

Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add serum-free DMEM containing different concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle control and a positive control (e.g., PDGF).

-

-

Image Acquisition:

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) at the same position.

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points in each image.

-

Calculate the percentage of wound closure over time for each condition.

-

Compare the migration rate between different treatment groups.

-

Troubleshooting

Primary Cell Culture:

-

Low cell yield: Optimize digestion time and enzyme concentrations. Ensure complete removal of adventitia.

-

Contamination: Maintain strict aseptic techniques. Use antibiotics in the culture medium for the initial passages.

-

Phenotypic drift: Use cells at early passages (P2-P6) as they tend to lose their contractile phenotype over time in culture.

Contraction Assay:

-

Gels detaching too quickly or not at all: Adjust collagen concentration and polymerization time.

-

High baseline contraction: Ensure adequate serum starvation.

Proliferation and Migration Assays:

-

High variability: Ensure uniform cell seeding density and consistent wound creation in the migration assay.

-

Unexpected results: Verify the activity of this compound and the responsiveness of the primary cells to other known agonists.

References

- 1. Proliferation of vascular smooth muscle cells under inflammation is regulated by NF-κB p65/microRNA-17/RB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha Agonists - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]

- 3. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Amidephrine Dose-Response Curve Variability: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Amidephrine dose-response experiments. Researchers, scientists, and drug development professionals can utilize this resource to mitigate variability and ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective α1-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This activation initiates a signaling cascade that leads to a physiological response, typically smooth muscle contraction, such as vasoconstriction.[2]

Q2: What is a typical experimental setup for generating an this compound dose-response curve?

A common in vitro method for generating a dose-response curve for a vasoconstrictor like this compound is the isolated tissue bath technique.[3][4][5] This involves isolating a blood vessel, such as a ring from the thoracic aorta or mesenteric artery, and mounting it in an organ bath filled with a physiological salt solution. The tissue is attached to a force transducer to measure changes in tension. This compound is then added to the bath in a cumulative manner, and the resulting contractile response is recorded at each concentration to construct the dose-response curve.

Q3: What are the key parameters derived from a dose-response curve?

The two primary parameters obtained from a dose-response curve are:

-

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. It is a measure of the agonist's potency.

-

Emax (Maximum effect): The maximal response that can be produced by the agonist. It is a measure of the agonist's efficacy.

Q4: What could cause a complete lack of response to this compound in my tissue preparation?

Several factors could lead to a lack of response:

-

Tissue Viability: The tissue may have been damaged during dissection or may have lost viability due to inadequate oxygenation or prolonged time between dissection and experiment.

-

Incorrect Receptor Subtype: The tissue preparation may not express a sufficient density of α1-adrenergic receptors.

-

Compound Degradation: The this compound solution may have degraded due to improper storage or handling.

-

Antagonist Presence: The physiological salt solution or other reagents may be contaminated with an α1-adrenergic receptor antagonist.

Troubleshooting Guide

Variability in this compound dose-response curves can manifest as shifts in EC50, changes in Emax, or inconsistent curve shapes. The following sections address specific issues and provide potential solutions.

Issue 1: High Variability in EC50 Values Between Experiments

A significant shift in the EC50 value indicates a change in the potency of this compound.

| Potential Cause | Troubleshooting Steps |

| This compound Solution Instability | Prepare fresh this compound solutions for each experiment. If using stock solutions, perform a stability study to determine the appropriate storage conditions (temperature, light exposure) and duration. Catecholamine solutions can be prone to oxidation. |

| Receptor Desensitization/Tachyphylaxis | Prolonged or repeated exposure to an agonist can lead to desensitization, where the receptor response diminishes. Ensure adequate washout periods between cumulative dose additions and limit the duration of the experiment. |

| Inconsistent Tissue Handling | Standardize the dissection and tissue mounting procedures to minimize mechanical damage and stress to the tissue. Variations in passive tension applied to the tissue can alter its responsiveness. |

| Buffer Composition | The composition of the physiological salt solution can affect ligand binding and receptor function. Ensure the buffer composition, pH, and gas saturation (typically 95% O2, 5% CO2) are consistent across all experiments. |

Issue 2: Inconsistent Emax (Maximum Response)

Variations in the maximum achievable response can point to issues with the tissue itself or the experimental conditions.

| Potential Cause | Troubleshooting Steps |

| Declining Tissue Viability | Poor tissue health will result in a diminished maximal response. Ensure continuous and adequate oxygenation of the physiological salt solution and maintain a constant physiological temperature (typically 37°C). Minimize the time from tissue isolation to the start of the experiment. |

| Variability in Tissue Source | Biological variability between animals (e.g., age, sex, health status) can contribute to differences in Emax. If possible, use animals from a consistent source and age range. Genetic variations can also play a role. |

| Incomplete Dose-Response Curve | The highest concentration of this compound used may not have been sufficient to elicit the true maximal response. Extend the concentration range to ensure the curve reaches a clear plateau. |

Issue 3: Atypical or Biphasic Dose-Response Curve Shape

An unusual curve shape can indicate complex pharmacological interactions or artifacts in the experimental system.

| Potential Cause | Troubleshooting Steps |

| Off-Target Effects | At very high concentrations, this compound may interact with other receptors, leading to a complex response. Review the literature for potential off-target effects of this compound. |

| Data Analysis Errors | Incorrect normalization of data or fitting to an inappropriate model can distort the curve shape. Ensure that data is normalized correctly (e.g., to a percentage of the maximal response to a reference agonist like phenylephrine) and that an appropriate non-linear regression model (e.g., four-parameter logistic) is used. |

| Presence of Multiple Receptor Subtypes | The tissue may express multiple α1-adrenergic receptor subtypes (α1A, α1B, α1D) with different affinities for this compound, potentially leading to a complex curve. This can be investigated using subtype-selective antagonists. |

Experimental Protocols

Detailed Protocol for Generating an this compound Dose-Response Curve in Isolated Rat Aorta

This protocol outlines the key steps for obtaining a cumulative dose-response curve for this compound using an isolated rat aortic ring preparation.

1. Preparation of Physiological Salt Solution (Krebs-Henseleit Buffer)

-

Prepare the Krebs-Henseleit buffer with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.

-

Continuously gas the solution with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Maintain the buffer at 37°C in a water bath.

2. Tissue Dissection and Mounting

-

Humanely euthanize a rat according to approved institutional guidelines.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Clean the aorta of adhering fat and connective tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

Mount each aortic ring between two L-shaped stainless steel hooks in an isolated tissue bath containing pre-warmed and gassed Krebs-Henseleit buffer.

-

Attach the upper hook to a force-displacement transducer to record isometric tension.

3. Equilibration and Viability Check

-

Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.

-

During equilibration, wash the tissue with fresh Krebs-Henseleit buffer every 15-20 minutes.

-

After equilibration, check the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

-

Wash the tissue and allow it to return to baseline.

4. Cumulative Dose-Response Curve Generation

-

Once a stable baseline is achieved, add this compound to the tissue bath in a cumulative manner, starting with a low concentration (e.g., 1 nM).

-

Increase the concentration in logarithmic increments (e.g., half-log units) once the response to the previous concentration has reached a stable plateau.

-

Continue adding this compound until the maximum response is achieved and the curve plateaus.

5. Data Analysis

-

Record the contractile response at each this compound concentration.

-

Normalize the data, for example, by expressing each response as a percentage of the maximum contraction induced by KCl.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program to determine the EC50 and Emax values.

Visualizations

Caption: this compound's signaling pathway via the α1-adrenergic receptor.

Caption: Workflow for generating an this compound dose-response curve.

Caption: Troubleshooting logic for dose-response curve variability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. Isolated organ/tissue test – organ bath [panlab.com]

Technical Support Center: Amidephrine Tachyphylaxis in Smooth Muscle Preparations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amidephrine in smooth muscle preparations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to tachyphylaxis, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in smooth muscle?

This compound is a selective α1-adrenoceptor agonist.[1][2] In smooth muscle, particularly vascular smooth muscle, its primary mechanism of action is to bind to α1-adrenergic receptors, which are Gq-protein coupled receptors. This binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), resulting in smooth muscle contraction.[3][4][5]

Q2: What is tachyphylaxis and why is it a concern when working with this compound?

Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration. When studying the effects of this compound on smooth muscle preparations, tachyphylaxis can manifest as a diminished contractile response to subsequent doses, potentially leading to misinterpretation of experimental data. This rapid desensitization is a common characteristic of G-protein coupled receptors.

Q3: What are the underlying molecular mechanisms of this compound-induced tachyphylaxis?

The primary mechanisms of tachyphylaxis for α1-adrenoceptor agonists like this compound involve:

-

Receptor Phosphorylation: Agonist binding can lead to phosphorylation of the α1-adrenoceptor by G-protein-coupled receptor kinases (GRKs) and protein kinase C (PKC). This phosphorylation promotes the binding of β-arrestins.

-

Receptor-G Protein Uncoupling: The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with the Gq-protein, effectively uncoupling the receptor from its downstream signaling pathway.

-

Receptor Internalization (Sequestration): The receptor-β-arrestin complex can be targeted for internalization into endosomes, removing the receptors from the cell surface and further reducing the tissue's responsiveness to this compound.

-

Receptor Downregulation: With prolonged exposure to the agonist, the internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.

Q4: How quickly does tachyphylaxis to α1-adrenergic agonists develop?

Rapid or short-term desensitization can occur within minutes of agonist exposure. Long-term desensitization, involving receptor downregulation, typically occurs over hours to days of continuous agonist presence. For instance, in rabbit aorta, a 10-fold loss in sensitivity to epinephrine was observed after 7 hours of incubation.

Q5: Is tachyphylaxis to this compound reversible?

Yes, tachyphylaxis is generally a reversible process. The recovery of responsiveness, or resensitization, involves the dephosphorylation of the receptor, unbinding of β-arrestin, and recycling of the receptor back to the cell membrane. The timeframe for resensitization can vary depending on the duration and concentration of the initial agonist exposure.

Troubleshooting Guide

Problem: Diminished or inconsistent contractile response to repeated this compound administration.

This is a classic sign of tachyphylaxis. Use the following steps to troubleshoot and mitigate this issue.

| Potential Cause | Troubleshooting Steps | Expected Outcome |